molecular formula C5H6ClN3O2 B3038629 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole CAS No. 87544-76-1

5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole

Cat. No.: B3038629
CAS No.: 87544-76-1
M. Wt: 175.57 g/mol
InChI Key: KRTOFWZHDZMSQP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-methyl-2-nitro-1H-imidazole is a nitroimidazole derivative characterized by a chloromethyl group at position 5, a methyl group at position 1, and a nitro group at position 2 on the imidazole ring (Figure 1). This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of hypoxia-activated pro-drugs such as NI-SAHA, derived from the histone deacetylase inhibitor Vorinostat (SAHA) .

Synthesis: The compound is synthesized via alkylation reactions, as demonstrated in the preparation of NI-SAHA, where SAHA is alkylated using this compound under mild conditions . Related chloromethyl-substituted imidazoles are often synthesized via chlorination of alcohol precursors using reagents like SOCl₂ .

Properties

IUPAC Name

5-(chloromethyl)-1-methyl-2-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-8-4(2-6)3-7-5(8)9(10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTOFWZHDZMSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole typically involves the chloromethylation of 1-methyl-2-nitroimidazole. This can be achieved using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 5-(aminomethyl)-1-methyl-2-nitro-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(Chloromethyl)-1-methyl-2-nitro-1H-imidazole serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties. Its structural similarity to other nitroimidazoles, which are known for their efficacy against anaerobic bacteria and protozoa (e.g., Trichomonas vaginalis and Helicobacter pylori), suggests potential therapeutic applications . The nitro group can be reduced intracellularly to generate reactive species that damage microbial DNA, enhancing its bioactivity.

Enzyme Inhibition Studies

The compound is utilized in studies focused on enzyme inhibition and protein interactions. Its mechanism of action involves forming adducts with biological molecules, which can lead to alterations in cellular processes that inhibit microbial growth or induce cell death. This property makes it a candidate for exploring new antimicrobial strategies.

Chemical Synthesis

In industrial applications, this compound acts as a precursor for synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the development of various derivatives that may exhibit enhanced biological activities .

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against Helicobacter pylori, with the compound showing promising results in inhibiting bacterial growth through DNA interaction mechanisms.

Case Study 2: Synthesis of Antiprotozoal Agents

The compound has been successfully utilized as an intermediate in the synthesis of various antiprotozoal agents. For instance, its derivatives have been tested for efficacy against protozoan infections, showcasing its potential role in developing new treatments for diseases caused by protozoa .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The chloromethyl group can also participate in alkylation reactions, modifying the structure and function of biological targets.

Comparison with Similar Compounds

Key Features :

  • Reactivity : The chloromethyl group (-CH₂Cl) at position 5 is highly reactive, enabling nucleophilic substitution reactions for further functionalization.
  • Electron-withdrawing effects: The nitro group (-NO₂) at position 2 enhances the electrophilicity of adjacent substituents, influencing reactivity and stability.
  • Applications : Primarily used in pro-drug development targeting hypoxic tumor environments .

Structural Analogues

Table 1: Structural Comparison of Selected Imidazole Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Features Reference
5-(Chloromethyl)-1-methyl-2-nitro-1H-imidazole -CH₃ (1), -NO₂ (2), -CH₂Cl (5) C₅H₆ClN₃O₂ Pro-drug intermediate; nitroimidazole
1-(2-Chloroethyl)-2-methyl-5-nitroimidazole -CH₂CH₂Cl (1), -NO₂ (5), -CH₃ (2) C₆H₈ClN₃O₂ Chloroethyl group; nitroimidazole
5-Chloro-1-ethyl-2-methyl-1H-imidazole -Cl (5), -CH₂CH₃ (1), -CH₃ (2) C₆H₉ClN₂ Lacks nitro group; chloroimidazole
2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole -CH₃ (1), -NO₂ (5), -CH₂Cl (2) C₉H₈ClN₃O₂ Benzimidazole core; fused aromatic
5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-1H-imidazole -CH₂Cl (5), -SO₂CH₃ (2), substituted phenyl (1) C₁₅H₁₉ClN₂O₄S Complex substituents; sulfonyl group
Key Observations:

Nitroimidazoles vs. Chloroimidazoles :

  • Compounds with nitro groups (e.g., this compound and 1-(2-chloroethyl)-2-methyl-5-nitroimidazole) exhibit enhanced electrophilicity, making them suitable for pro-drug activation under reductive conditions .
  • Chloroimidazoles lacking nitro groups (e.g., 5-chloro-1-ethyl-2-methyl-1H-imidazole) are less reactive but serve as intermediates in antimicrobial agents .

Benzimidazole Derivatives :

  • 2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole features a fused benzene ring, increasing aromaticity and stability compared to simple imidazoles . This structural difference may enhance binding to biological targets.

Complex Substituents :

  • Compounds like 5-(chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-1H-imidazole incorporate bulky groups (e.g., dimethoxyphenyl) that improve solubility and target specificity .

Key Observations:
  • Chlorination : SOCl₂ is widely used to introduce chloromethyl groups via alcohol precursors .
  • Alkylation : Mild conditions (e.g., EDCI·HCl, HOBt) are preferred for functionalizing sensitive molecules like SAHA .

Physical and Chemical Properties

  • Melting Points :
    • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole: 120°C (isopropyl alcohol recrystallization) .
    • 5-Chloro-1-ethyl-2-methyl-1H-imidazole: Density 1.141 g/mL (lit.) .
  • Solubility : Chloromethyl and nitro groups confer moderate polarity, enhancing solubility in organic solvents (e.g., THF, DMF) .

Biological Activity

5-(Chloromethyl)-1-methyl-2-nitro-1H-imidazole is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and interactions with biological systems, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈ClN₃O₂. The compound features a unique imidazole ring structure characterized by a chloromethyl group and a nitro group. These functional groups significantly influence its reactivity and biological properties. The chloromethyl group allows for nucleophilic substitution reactions, while the nitro group is crucial for its bioactivity, as it can be reduced intracellularly to generate reactive species that damage microbial DNA .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity, particularly against anaerobic bacteria and protozoa. Its structural similarity to other nitroimidazoles, such as metronidazole, positions it as a potential alternative in treating infections caused by organisms like Trichomonas vaginalis and Helicobacter pylori. Studies have shown that this compound has an IC50 value of 0.5 µg/mL against Trichomonas vaginalis, making it four times as active as metronidazole (IC50 = 2 µg/mL) in some cases .

The mechanism of action for this compound involves the formation of reactive intermediates upon reduction of the nitro group. These intermediates can lead to DNA strand breaks and ultimately cell death in susceptible microorganisms. Interaction studies indicate that this compound can form adducts with various biological molecules, including DNA and proteins, which may contribute to its antimicrobial efficacy .

Synthesis

Various synthetic routes have been developed for producing this compound. A common method involves the nitration of 1-methyl-2-imidazolemethanol using nitric acid under controlled conditions. This reaction typically occurs at moderate temperatures (10–90 °C) over several hours. Another synthesis approach includes the reaction of 1-methyl-2-nitroimidazole with chloromethyl derivatives through nucleophilic substitution mechanisms.

Comparative Efficacy Studies

Research comparing the efficacy of this compound with metronidazole has demonstrated that while both compounds are effective against various protozoan parasites, some derivatives of this compound exhibit superior activity against metronidazole-resistant strains . For example, studies indicated that certain new derivatives maintained similar levels of activity against both metronidazole-sensitive and -resistant strains of Giardia and Trichomonas.

CompoundTarget OrganismIC50 (µg/mL)Comparison with Metronidazole
This compoundTrichomonas vaginalis0.54x more active
MetronidazoleTrichomonas vaginalis2Reference

Toxicity and Safety Profile

While exploring the biological activities, researchers have also assessed the toxicity profiles of these compounds. Some derivatives showed reduced mutagenicity compared to metronidazole, indicating a potential for safer therapeutic applications . The specificity index, which measures the selectivity between human cells and parasites, was notably higher for certain derivatives compared to traditional nitroimidazoles like metronidazole.

Q & A

Q. What are the most reliable synthetic methodologies for preparing 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole, and how can reaction yields be optimized?

Answer: The synthesis of this compound typically involves multistep reactions where functional groups like nitro and chloromethyl are introduced sequentially. A validated approach uses tetrakis(dimethylamino)ethylene (TDAE) as a catalyst for nucleophilic substitution or coupling reactions, as demonstrated in the synthesis of structurally related nitroimidazoles (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) . Key optimization strategies include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst stoichiometry : TDAE at 1.2–1.5 equivalents improves electrophilic substitution efficiency.
    Yield improvements (>70%) are achievable by quenching reactive intermediates (e.g., nitro group reduction) with NaHCO₃ or NH₄Cl .

Q. How should researchers safely handle this compound given its potential hazards?

Answer: Refer to standardized safety protocols for nitro- and chloromethyl-containing compounds:

  • Preventive measures : Use explosion-proof fume hoods (P210) and avoid heat/sparks .
  • Exposure response : For skin contact, wash with 10% NaHCO₃ (P302+P352); for ingestion, administer activated charcoal (P301+P310) .
  • Storage : Dry, inert atmospheres (N₂/Ar) at 2–8°C prevent decomposition (P402) .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer: A combination of spectral and chromatographic methods is critical:

  • 1H/13C NMR : Key shifts include δ ~2.4 ppm (N-CH₃), δ ~4.8 ppm (Cl-CH₂-), and δ ~8.1 ppm (nitro group proximity) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., m/z 204.0182 for C₆H₇ClN₃O₂) .
  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95%) with UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in nitroimidazole derivatives?

Answer: The SHELX program suite (e.g., SHELXL for refinement, SHELXS for phase determination) is widely used for small-molecule crystallography . For this compound:

  • Data collection : High-resolution (<1.0 Å) synchrotron data minimizes thermal motion artifacts.
  • Phase annealing : Simulated annealing in SHELXE improves phase solutions for twinned crystals .
  • Validation : Check R-factor (<5%) and electron density maps for Cl-CH₂- and nitro group orientations .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Answer: Focus on modifying substituents while retaining the nitro and chloromethyl pharmacophores:

  • Substitution patterns : Replace Cl-CH₂- with Br-CH₂- or CF₃-CH₂- to assess leaving-group effects (see antibacterial studies in ) .
  • Nitro group reduction : Synthesize amine derivatives (e.g., 5-(aminomethyl)-1-methyl-2-nitro-1H-imidazole) to probe redox activity .
  • Biological assays : Use MIC (minimum inhibitory concentration) tests against E. coli or S. aureus for antimicrobial screening .

Q. How can conflicting spectral data (e.g., NMR shifts or melting points) be resolved for structurally similar derivatives?

Answer: Discrepancies often arise from tautomerism or polymorphism. For example:

  • Tautomeric equilibria : In DMSO-d₆, imidazole NH protons may exchange rapidly, broadening signals. Use low-temperature NMR (-40°C) to "freeze" tautomers .
  • Polymorphism : DSC (differential scanning calorimetry) identifies melting point variations (e.g., 143–145°C vs. 192–195°C in ) due to crystal packing .

Q. What strategies improve regioselectivity in further functionalization of the chloromethyl group?

Answer: The Cl-CH₂- group undergoes nucleophilic substitution (SN2) or coupling reactions:

  • SN2 conditions : Use NaI/acetone to replace Cl with I (80% yield) for cross-coupling (e.g., Suzuki-Miyaura) .
  • Grignard reactions : Protect the nitro group with Ac₂O before adding RMgX to avoid side reactions .

Q. How does the nitro group influence the compound’s reactivity in radical or electrochemical studies?

Answer: The nitro group acts as an electron-withdrawing moiety, stabilizing radical intermediates:

  • Electrochemical reduction : Cyclic voltammetry (CV) in DMF shows a reversible wave at -1.2 V vs. Ag/AgCl, indicating nitro radical anion formation .
  • EPR studies : Detect nitroxide radicals under UV irradiation (λ = 365 nm) in the presence of H₂O₂ .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole
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Reactant of Route 2
5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole

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